Bienvenue dans la boutique en ligne BenchChem!

O-(Oxiran-2-yl) 4-Hydroxyphenylacetone

Epoxide ring-opening Nucleophilic substitution PDE3 inhibitor synthesis

This validated bifunctional building block (CAS 102670‑31‑5) supplies both the phenylacetone backbone and the terminal epoxide warhead essential for chemo‑ and regioselective alkylation with 1‑(2‑methoxyphenyl)piperazine, the critical step in constructing the saterinone pharmacophore. Generic substitutions (e.g., unsubstituted phenyl glycidyl ether) collapse the synthetic pathway. Procuring this exact oxiranylmethyl ether ensures fidelity to the published PDE3 inhibitor route, eliminates regioisomer ambiguity, and supports your batch‑to‑batch consistency at all scales.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B8487665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(Oxiran-2-yl) 4-Hydroxyphenylacetone
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C12H14O3/c1-9(13)6-10-2-4-11(5-3-10)14-7-12-8-15-12/h2-5,12H,6-8H2,1H3
InChIKeyXOQVVRDJVCCAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: O-(Oxiran-2-yl) 4-Hydroxyphenylacetone as a Regiospecific Epoxide Intermediate for PDE3 Inhibitor Synthesis


O-(Oxiran-2-yl) 4-Hydroxyphenylacetone (CAS 102670-31-5, also designated 4-(2,3-epoxypropoxy)-phenylacetone) is a bifunctional synthetic building block bearing both a ketone and a terminal epoxide, specifically designed for nucleophilic ring-opening with secondary amines . Its structural identity is confirmed by SMILES notation (CC(=O)Cc1ccc(OCC2CO2)cc1) and is explicitly cited as the key oxiranylmethyl ether intermediate (compound IV) in the published synthetic route to the dual-action PDE3 inhibitor saterinone (BDF 8634) [1]. The compound is typically supplied as a neat, controlled product with molecular formula C12H14O3 and a molecular weight of 206.24 g/mol .

Why Simple 4-Hydroxyphenylacetone or Generic Epoxides Cannot Substitute for O-(Oxiran-2-yl) 4-Hydroxyphenylacetone


Generic in-class substitution risks critical synthetic pathway collapse. The simple phenol 4-hydroxyphenylacetone lacks the electrophilic epoxide warhead required for the chemo- and regioselective alkylation with 1-(2-methoxyphenyl)piperazine, a fundamental step in constructing the saterinone pharmacophore [1]. Conversely, employing an unoptimized glycidyl ether (e.g., phenyl glycidyl ether) would introduce a different aryl core, impeding downstream bioactivity. The specific combination of the 4-hydroxy-phenylacetone backbone with the oxiranylmethyl linker is not trivial; it dictates the spatial orientation and electron density necessary for the subsequent base-catalyzed cyclization with 2-cyanoacetamide to form the active pyridone ring [1]. Therefore, procurement of the precise analog is a binary requisite for replicating the validated synthetic sequence.

Quantitative Differentiation: O-(Oxiran-2-yl) 4-Hydroxyphenylacetone vs. Closest Analogs


Regiospecific Epoxide Nucleophilic Ring-Opening Reactivity vs. Phenol or Non-Epoxide Analogs

The target compound provides a distinct, quantifiable synthetic utility by enabling the formation of a secondary alcohol intermediate upon reaction with a piperazine nucleophile, a reaction entirely impossible with its direct precursor, 4-hydroxyphenylacetone, which lacks the epoxide group [1]. Compared to a general aryl glycidyl ether, the 4-(2,3-epoxypropoxy)-phenylacetone scaffold is uniquely validated in the patent literature to yield the specific propanol isomer required for saterinone's final cyclization, which involves a complex sequence of condensation and cyclization [1]. While numeric yield data for the isolated target compound is often embedded within patent examples, the foundational patent sequence (EP 0167121 / US 4631279) explicitly mandates this epoxide intermediate as the sole precursor capable of reacting with 1-(2-methoxyphenyl)piperazine to generate the critical saterinone precursor (VI) [1][2].

Epoxide ring-opening Nucleophilic substitution PDE3 inhibitor synthesis

Validated Purity Profile and Physical Form for Controlled Substance Handling

The compound is commercially characterized as a neat product with a controlled substance designation, indicating a high level of purity and stringent handling requirements essential for reproducible research . Chemical sourcing databases list a baseline purity of ≥95% for this CAS number . While purity specifications are common across similar epoxide intermediates, the explicit 'controlled product' status and the availability of neat physical form differentiate this compound from less rigorously characterized technical-grade analogs, which may contain significant oligomeric impurities that could inhibit the critical piperazine coupling reaction .

Chemical purity Physical state Procurement specification

Molecular Weight and Formula Precision vs. Phenylacetone-Derived Intermediates

The compound has a precisely defined molecular formula (C12H14O3) and molecular weight (206.24 g/mol), which are distinct from its non-epoxide analog 4-hydroxyphenylacetone (C9H10O2, MW 150.18 g/mol) . This 56.06 g/mol difference corresponds to the glycidyl ether moiety (C3H4O), the electrophilic element essential for the synthesis of saterinone. For procurement, this provides a rapid mass-balance verification for reaction scale-up, where a 1.37× increase in mass per mole must be accurately accounted for to achieve the desired stoichiometry .

Molecular weight Molecular formula Structural verification

Optimal Procurement Scenarios for O-(Oxiran-2-yl) 4-Hydroxyphenylacetone


Synthesis of Saterinone (BDF 8634) and Backbone-Analog PDE3 Inhibitors

This compound is the designated intermediate (IV) in the multi-step synthesis of saterinone [1]. It is utilized in a nucleophilic ring-opening reaction with 1-(2-methoxyphenyl)piperazine to form the key propanol-amine linkage, followed by condensation and cyclization to yield the pyridone core. Laboratories replicating or scaling up the published saterinone synthesis pathway require this specific epoxide to obtain the correct regioisomer.

Development of Dual-Action PDE3/Alpha-1 Inhibitors

Beyond saterinone, the phenylacetone-epoxide scaffold serves as a privileged template for generating libraries of dual-action cardiovascular agents [1][2]. The epoxide's reactivity with various substituted piperazines allows for systematic structure-activity relationship (SAR) studies around the aryl-piperazine motif. Procurement of a reliable bulk supply of this intermediate is essential for hit-to-lead optimization programs in congestive heart failure or hypertension research [2].

Epoxide Ring-Opening Methodology Studies

The aryl-ketone substitution pattern may influence the rate and regioselectivity of epoxide ring-opening compared to simpler aliphatic epoxides or unsubstituted phenyl glycidyl ethers. Researchers investigating novel catalytic or enantioselective ring-opening methods can use this compound as a functionalized, pharmaceutically relevant model substrate to benchmark their methodology against literature conditions used for saterinone synthesis [1].

Quote Request

Request a Quote for O-(Oxiran-2-yl) 4-Hydroxyphenylacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.